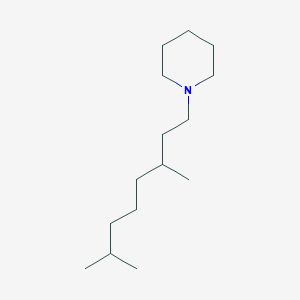
1-(3,7-Dimethyloctyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,7-Dimethyloctyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a piperidine ring substituted with a 3,7-dimethyloctyl group. Piperidines are known for their significant role in medicinal chemistry and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyloctyl)piperidine can be synthesized through the anionic telomerization of isoprene with piperidine. This method involves the use of palladium complexes as catalysts. The reaction conditions typically include the use of solvents like ethanol and the presence of hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alkyl halides for further functionalization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,7-Dimethyloctyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives
Wissenschaftliche Forschungsanwendungen
1-(3,7-Dimethyloctyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a plant growth regulator and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of 1-(3,7-Dimethyloctyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are crucial in regulating cell survival, proliferation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
- 1-(3,7-Dimethyloctyl)-1-allylpiperidinium bromide
- 1-(3,7-Dimethyloctyl)-1-methylpiperidinium iodide
Comparison: 1-(3,7-Dimethyloctyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Eigenschaften
CAS-Nummer |
56717-15-8 |
|---|---|
Molekularformel |
C15H31N |
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
1-(3,7-dimethyloctyl)piperidine |
InChI |
InChI=1S/C15H31N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h14-15H,4-13H2,1-3H3 |
InChI-Schlüssel |
QZCHUAYVJYJZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















